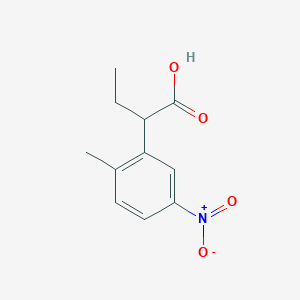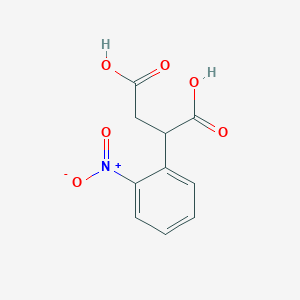![molecular formula C11H13BrFNO B13604983 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine](/img/structure/B13604983.png)
4-[(4-Bromo-3-fluorophenyl)oxy]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Bromo-3-fluorophenyl)oxy]piperidine is an organic compound that features a piperidine ring substituted with a 4-bromo-3-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and piperidine.
Formation of Intermediate: The 4-bromo-3-fluoroaniline undergoes a nucleophilic aromatic substitution reaction with piperidine to form the intermediate compound.
Final Product Formation: The intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Bromo-3-fluorophenyl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
4-[(4-Bromo-3-fluorophenyl)oxy]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Bromophenyl)oxy]piperidine: Similar structure but lacks the fluorine atom.
4-[(4-Fluorophenyl)oxy]piperidine: Similar structure but lacks the bromine atom.
4-[(4-Chloro-3-fluorophenyl)oxy]piperidine: Similar structure with chlorine instead of bromine.
Uniqueness
4-[(4-Bromo-3-fluorophenyl)oxy]piperidine is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. This dual substitution pattern may confer distinct properties compared to its analogs, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H13BrFNO |
|---|---|
Poids moléculaire |
274.13 g/mol |
Nom IUPAC |
4-(4-bromo-3-fluorophenoxy)piperidine |
InChI |
InChI=1S/C11H13BrFNO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
Clé InChI |
ZEUNPAXLYBQKIF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=CC(=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


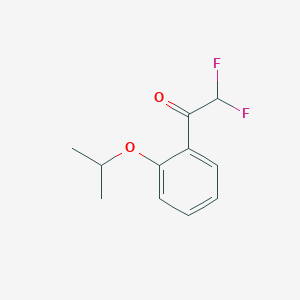
![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)



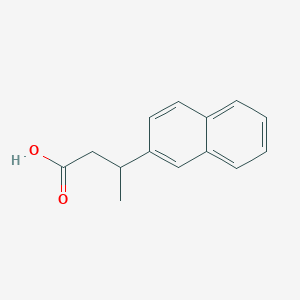



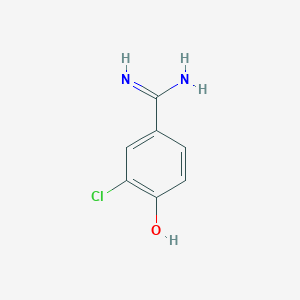
![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
